3-Bromo-2-methyl-5-nitropyridine
Overview
Description
3-Bromo-2-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O2 . It has an average mass of 217.020 Da and a monoisotopic mass of 215.953430 Da .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methyl-5-nitropyridine consists of 6 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis
3-Bromo-2-methyl-5-nitropyridine has a density of 1.7±0.1 g/cm3, a boiling point of 270.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.8±3.0 kJ/mol .Scientific Research Applications
Toxicity and Health Impact : A study reported a case of 5-bromo-2-nitropyridine poisoning, an intermediate in pharmaceutical and pesticide synthesis, highlighting its absorption through skin and respiratory tract, leading to severe health conditions like methemoglobinemia and delayed encephalopathy (Shi et al., 2022).
Large Scale Production : Research on the large-scale synthesis of 5-Bromo-2-nitropyridine from corresponding amines through hydrogen peroxide oxidation has shown challenges in process development and safety, with the eventual establishment of a reproducible, safe protocol for its production (Agosti et al., 2017).
Molecular Composition and Potential Applications : Computational studies of 5-bromo-3-nitropyridine-2-carbonitrile have explored its molecular structure, electronic properties, and potential biological significance. This includes analysis of molecular electrostatic potential, frontier molecular orbitals, and ligand-protein interactions, highlighting its potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021).
Vibrational Spectral Studies : Studies involving 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine have provided insights into their conformational stability and molecular structure through vibrational spectral analysis using density functional theory (Balachandran et al., 2012).
Synthetic Pathways and Chemical Reactivity : Research has been conducted on the synthesis of derivatives from bromo- and nitropyridines, exploring their reactivity and potential pathways for creating new compounds (Peterson & Tolman, 1977).
Solvent Influence on Reactivity : The impact of solvent polarity on the reactivity of various nitropyridines, including 5-bromo-2-nitropyridine, was investigated, revealing how solvent choice can affect substitution processes in these compounds (Hertog & Jouwersma, 1953).
properties
IUPAC Name |
3-bromo-2-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAOQTGMEGSRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594048 | |
Record name | 3-Bromo-2-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-5-nitropyridine | |
CAS RN |
186593-42-0 | |
Record name | 3-Bromo-2-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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